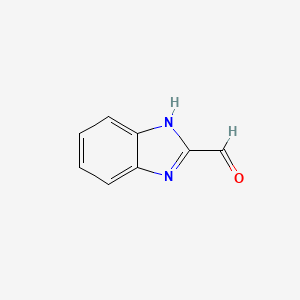

1H-Benzimidazole-2-carboxaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOSJWYZDQIMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186791 | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3314-30-5 | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3314-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003314305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-benzimidazole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-BENZIMIDAZOLE-2-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72HN35PDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Benzimidazole-2-carboxaldehyde from o-Phenylenediamine

Authored for: Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides a comprehensive overview of a reliable two-step synthetic pathway for the preparation of 1H-Benzimidazole-2-carboxaldehyde, a pivotal intermediate in medicinal chemistry, starting from o-phenylenediamine. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with the synthesis, tailored for an audience in research and drug development.

Introduction

Benzimidazole derivatives are a cornerstone in pharmaceutical sciences, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The functionalization of the benzimidazole scaffold is crucial for the development of novel drug candidates. This compound is a particularly valuable building block, as the aldehyde group serves as a versatile handle for further chemical transformations.

This guide focuses on a robust and accessible two-step synthesis route:

-

Step 1: Condensation to form 2-(Hydroxymethyl)-1H-benzimidazole. This initial step involves the reaction of o-phenylenediamine with glycolic acid to construct the benzimidazole ring with a hydroxymethyl group at the 2-position.

-

Step 2: Oxidation to this compound. The intermediate alcohol is then selectively oxidized to the desired aldehyde.

Synthetic Pathway and Mechanism

The overall synthetic transformation is depicted below. The first step is a condensation reaction, and the second step is a selective oxidation.

Signaling Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |

| 1 | Condensation | o-Phenylenediamine, Glycolic Acid | DMF | 90-100°C | Optimized | ~50% | [1][2] |

| 2 | Oxidation | 2-(Hydroxymethyl)-1H-benzimidazole, Manganese Dioxide | Dichloromethane | Room Temperature | 4-24 hours | Good to Excellent | [3] |

Experimental Protocols

Experimental Workflow Diagram

Caption: General experimental workflow for the two-step synthesis.

Step 1: Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole

This protocol is adapted from the procedure described by Poddar et al.[1][2].

Materials:

-

o-Phenylenediamine

-

Glycolic acid

-

Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in dimethylformamide (DMF).

-

To this solution, add glycolic acid.

-

Heat the reaction mixture to 90-100°C and maintain it under reflux.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water.

-

Neutralize any residual acid by carefully adding a saturated sodium bicarbonate solution until the solution is neutral to litmus paper.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers and wash with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 2-(hydroxymethyl)-1H-benzimidazole.[1][2]

Step 2: Oxidation of 2-(Hydroxymethyl)-1H-benzimidazole to this compound

This is a generalized protocol for the selective oxidation of a heterocyclic primary alcohol to an aldehyde using activated manganese dioxide.[1][3]

Materials:

-

2-(Hydroxymethyl)-1H-benzimidazole (from Step 1)

-

Activated manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Celite®

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, suspend 2-(hydroxymethyl)-1H-benzimidazole in dichloromethane (DCM).

-

Add activated manganese dioxide (MnO₂) to the suspension. A significant excess of MnO₂ (by weight) is typically required for this type of oxidation.[1][4]

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours. Gentle heating to reflux can be applied if the reaction is sluggish.[3]

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids.

-

Wash the filter cake thoroughly with additional DCM.

-

Combine the filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

Conclusion

The two-step synthesis of this compound from o-phenylenediamine via a 2-(hydroxymethyl)-1H-benzimidazole intermediate is a reliable and well-documented method. This approach offers a practical route for obtaining this key building block for further elaboration in drug discovery and development programs. The protocols provided in this guide, along with the summarized quantitative data, offer a solid foundation for researchers and scientists working in the field of medicinal chemistry.

References

An In-depth Technical Guide to 1H-Benzimidazole-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of 1H-Benzimidazole-2-carboxaldehyde. It is an important heterocyclic organic compound and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to be a building block for a wide range of biologically active molecules.[2][3][4]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are critical for its handling, characterization, and application in further chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | [5] |

| Molar Mass | 146.15 g/mol | [1][5] |

| Appearance | Solid, Colorless to light yellow crystalline powder | [1][2] |

| Melting Point | 224 °C | [1] |

| Boiling Point | 361.8 ± 25.0 °C (Predicted) | [1] |

| Density | 1.368 ± 0.06 g/cm³ (Predicted) | [1] |

| Water Solubility | 1242.87 mg/L | [6] |

| pKa | 10.61 ± 0.10 (Predicted) | [1] |

| Flash Point | 176.4 °C | [1] |

| Vapor Pressure | 2.02E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.747 | [1] |

Spectral Data and Characterization

The structural elucidation of this compound is primarily accomplished through various spectroscopic techniques.

-

¹H NMR (Nuclear Magnetic Resonance): In a DMSO-d₆ solvent, the ¹H NMR spectrum would characteristically show signals for the aromatic protons on the benzene ring, the N-H proton of the imidazole ring, and the aldehyde proton (CHO).[7] The aldehyde proton typically appears as a singlet in the downfield region.

-

¹³C NMR (Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. Key signals include those for the carbonyl carbon of the aldehyde group and the carbons of the benzimidazole ring system.

-

IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands. A strong peak corresponding to the C=O stretch of the aldehyde group is expected. Other notable peaks include the N-H stretch of the imidazole ring and C-H stretches from the aromatic ring.[8]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak [M]+ would be observed at m/z 146, corresponding to its molecular weight.[5][9]

Experimental Protocols

1. Synthesis of this compound via Condensation Reaction

The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of o-phenylenediamine with an appropriate aldehyde, a method known as the Weidenhagen reaction.[10] This process typically involves an oxidative cyclization step. Modern variations may use catalysts or microwave assistance to improve yields and reduce reaction times.[11][12]

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol.[11]

-

Addition of Aldehyde: To this solution, add 1H-imidazole-2-carboxaldehyde (1.0 equivalent). Note: While many protocols use various benzaldehydes to create different 2-substituted benzimidazoles, for the title compound, the starting aldehyde is glyoxal or a derivative, followed by specific reaction steps not fully detailed in the provided search results. A more direct cited method involves the oxidation of p-phenylenediamine and formaldehyde.[1]

-

Catalyst/Oxidant Addition: Introduce a catalyst or an oxidizing agent. Options include p-toluenesulfonic acid (p-TsOH), hydrogen peroxide (H₂O₂), or sodium metabisulfite (Na₂S₂O₅).[10][13] Recently, ZnO nanoparticles have been used as an effective and eco-friendly catalyst.[11]

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 70°C or reflux) for a period ranging from 15 minutes to several hours, depending on the specific reactants and catalyst used.[10][11] Reaction progress should be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product is often precipitated by pouring the mixture into ice-cold water.[10]

-

Purification: The crude solid product is collected by vacuum filtration and washed with cold water.[10] Further purification is achieved by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to yield the pure this compound.[10][11]

2. Characterization Workflow

A standard workflow for the characterization of the synthesized product is outlined below.

Caption: General workflow for the synthesis and characterization of this compound.

Biological and Pharmacological Context

Benzimidazole derivatives are renowned for their broad spectrum of biological activities, making them a cornerstone in drug discovery.[3][4] This scaffold is present in numerous marketed drugs and is investigated for various therapeutic applications.

-

Antiparasitic and Anthelmintic Activity: Benzimidazoles are widely used as anthelmintic agents. Their mechanism of action often involves inhibiting the polymerization of tubulin in parasites, which disrupts cellular structure and function.[4][14]

-

Antimicrobial and Antifungal Activity: Many derivatives show potent activity against various bacterial and fungal strains.[3][15][16]

-

Anticancer Activity: The benzimidazole nucleus is a key component in the development of novel anticancer agents.[2] The disruption of microtubule formation is also a relevant mechanism in cancer therapy.

-

Antiviral Activity: Certain benzimidazole compounds have been found to exhibit significant antiviral properties, including activity against HIV.[3][4]

The diverse biological profile of the benzimidazole core makes this compound a valuable starting material for synthesizing new chemical entities with potential therapeutic applications.[2]

Caption: Simplified signaling pathway for benzimidazole derivatives inhibiting tubulin polymerization.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H302: Harmful if swallowed.[5]

-

H319: Causes serious eye irritation.[5]

-

H315: Causes skin irritation (reported in some notifications).[5]

-

H335: May cause respiratory irritation (reported in some notifications).[5]

Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used when handling this compound.[1] It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[1]

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. isca.me [isca.me]

- 4. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H6N2O | CID 76826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-benzimidazole-2-carbaldehyde (3314-30-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1H-Benzimidazole-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1H-Benzimidazole-2-carboxaldehyde, a pivotal heterocyclic compound in the fields of medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in drug discovery and fluorescence microscopy.

Chemical Identity and Structure

This compound, a derivative of benzimidazole, is distinguished by a formyl group (-CHO) at the 2-position of the benzimidazole ring. This structural feature imparts significant reactivity, making it a valuable intermediate for the synthesis of a wide array of more complex molecules.

-

IUPAC Name: 1H-benzimidazole-2-carbaldehyde[1]

-

Chemical Formula: C₈H₆N₂O

-

Molecular Weight: 146.15 g/mol

-

CAS Number: 3314-30-5

-

Canonical SMILES: C1=CC=C2C(=C1)NC(=N2)C=O[1]

Structure:

Physicochemical and Spectral Data

The physicochemical properties of this compound are crucial for its application in various experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O | [1] |

| Molar Mass | 146.15 g/mol | |

| Melting Point | 224 °C | |

| Boiling Point | 361.8 ± 25.0 °C (Predicted) | |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm): 10.0 (s, 1H, CHO), 7.8-7.3 (m, 4H, Ar-H) | [2] |

| ¹³C NMR | Data not readily available in literature | |

| InChI | InChI=1S/C8H6N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10) | [1] |

| InChIKey | DQOSJWYZDQIMGM-UHFFFAOYSA-N | [1] |

Synthesis Protocols

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and efficient method involves the condensation of o-phenylenediamine with an appropriate aldehyde. Below are two detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TsOH) as a Catalyst

This protocol is adapted from a general method for synthesizing benzimidazole derivatives from aldehydes.

Materials:

-

o-Phenylenediamine

-

Glyoxal (as a source of the carboxaldehyde group)

-

p-Toluenesulfonic acid (p-TsOH)

-

Dimethylformamide (DMF)

-

Sodium carbonate (Na₂CO₃)

-

Water

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol) in DMF (3 ml).

-

Add p-TsOH (20 ml) to the mixture.

-

Heat the reaction mixture at 80°C with continuous stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

In a separate beaker, prepare a solution of Na₂CO₃ (0.01 mol) in water (20 ml).

-

Add the reaction mixture dropwise to the sodium carbonate solution with stirring.

-

A precipitate of this compound will form.

-

Filter the product, wash it with water, and then dry it to obtain the final product.

Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid and efficient synthesis compared to conventional heating.

Materials:

-

o-Phenylenediamine

-

Glyoxal

-

Butanoic acid

-

Microwave-safe reaction vessel

Procedure:

-

In a microwave-safe vessel, combine o-phenylenediamine, glyoxal, and a catalytic amount of butanoic acid.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).

-

After irradiation, cool the vessel to room temperature.

-

Perform a standard work-up procedure, which may include neutralization, precipitation, and filtration as described in Protocol 1.

-

The crude product can be further purified by recrystallization.

Applications in Research and Drug Development

This compound is a versatile building block for the synthesis of a wide range of biologically active compounds and functional materials.

4.1. Intermediate in Pharmaceutical Synthesis

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3] this compound serves as a key intermediate in the synthesis of various therapeutic agents, including:

-

Anticancer Agents: Benzimidazole derivatives have been shown to exhibit anticancer properties through various mechanisms, such as inhibiting tubulin polymerization, acting as topoisomerase inhibitors, and inducing cell cycle arrest.[3][4]

-

Antiparasitic Drugs: The benzimidazole core is found in several anthelmintic drugs.

-

Anti-inflammatory and Antimicrobial Agents: Derivatives of this compound have also been explored for their potential as anti-inflammatory and antimicrobial drugs.

4.2. Precursor for Fluorescent Probes

The rigid, planar structure of the benzimidazole ring system makes it an excellent fluorophore. The aldehyde group of this compound can be readily modified to create fluorescent probes for various applications, including:

-

Bioimaging: These probes can be used for live-cell imaging to visualize cellular structures and processes.[5][6]

-

Sensing: Benzimidazole-based fluorescent probes have been developed for the detection of ions and changes in pH.[6][7]

Visualized Workflows and Pathways

5.1. General Workflow for Live-Cell Imaging

The following diagram illustrates a typical experimental workflow for using a fluorescent probe derived from this compound for live-cell imaging.

Caption: Workflow for live-cell imaging with a benzimidazole-based fluorescent probe.

5.2. Anticancer Mechanisms of Benzimidazole Derivatives

Benzimidazole derivatives exert their anticancer effects through multiple mechanisms of action. The diagram below illustrates some of the key pathways targeted by these compounds.

Caption: Key anticancer mechanisms of action for benzimidazole derivatives.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. Its versatile chemistry and significant biological relevance ensure its continued importance in the pursuit of novel therapeutics and advanced materials.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review - ProQuest [proquest.com]

- 5. benchchem.com [benchchem.com]

- 6. New Benzimidazole-Based pH-Sensitive Fluorescent Probes | MDPI [mdpi.com]

- 7. A new turn-on benzimidazole-based greenish-yellow fluorescent sensor for Zn2+ ions at biological pH applicable in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectral Data of 1H-Benzimidazole-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1H-Benzimidazole-2-carboxaldehyde, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, experimental protocols for data acquisition, and a workflow for its synthesis, offering valuable insights for researchers engaged in the synthesis, characterization, and application of benzimidazole derivatives.

Spectroscopic Data Analysis

The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. Herein, we present a summary of the ¹H NMR, ¹³C NMR, and IR spectral data.

Table 1: ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | N-H (imidazole ring) |

| ~9.95 | Singlet | 1H | -CHO (aldehyde proton) |

| ~7.8-7.9 | Multiplet | 2H | Aromatic protons |

| ~7.4-7.6 | Multiplet | 2H | Aromatic protons |

Table 2: ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum was also recorded in DMSO-d₆. The chemical shifts (δ) are reported in ppm. Due to the variability in reported values, a representative range is provided based on literature data for similar benzimidazole structures.

| Chemical Shift (δ) (ppm) | Assignment |

| ~185.0 - 195.0 | C=O (aldehyde) |

| ~145.0 - 155.0 | C2 (imidazole ring) |

| ~135.0 - 145.0 | Aromatic C (quaternary) |

| ~110.0 - 130.0 | Aromatic CH |

Table 3: IR Spectral Data of this compound

The infrared (IR) spectrum is typically recorded using a KBr pellet. The absorption bands are reported in wavenumbers (cm⁻¹).

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | N-H stretch (imidazole ring) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch (from aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1620 | Medium | C=N stretch (imidazole ring) |

| ~1450 | Medium | Aromatic C=C stretch |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectral data. The following are generalized protocols for the acquisition of NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C, is typically employed.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution into a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data collection.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the resulting fine powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Synthesis Workflow of this compound

The synthesis of this compound is a key process for accessing a wide range of biologically active molecules. A common synthetic route involves the condensation of o-phenylenediamine with an appropriate C1 source for the aldehyde functionality. Below is a logical workflow for a typical synthesis.

Caption: A generalized workflow for the synthesis of this compound.

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of a diverse array of pharmacologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. The aldehyde functional group provides a reactive handle for further molecular elaboration, enabling the generation of libraries of compounds for screening and lead optimization in drug discovery programs. The benzimidazole scaffold itself is a privileged structure in medicinal chemistry, known to interact with various biological targets.

The logical relationship for its application in the initial stages of drug discovery can be visualized as follows:

Caption: Workflow illustrating the role of this compound in the drug discovery pipeline.

The Aldehyde Group in Benzimidazole Derivatives: A Gateway to Chemical Diversity and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of an aldehyde group onto this heterocyclic system unlocks a vast potential for chemical derivatization, leading to a diverse array of compounds with significant biological activities. This technical guide delves into the reactivity of the aldehyde group in benzimidazole derivatives, providing a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to facilitate further research and drug development endeavors.

Core Reactivity of the Benzimidazole Aldehyde Group

The aldehyde functional group at the C2-position of the benzimidazole ring is a versatile chemical handle, susceptible to a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the benzimidazole nucleus. Key reactions include nucleophilic addition, condensation, oxidation, and reduction, which serve as foundational methods for synthesizing a wide range of biologically active molecules.

Condensation Reactions: Formation of Schiff Bases and Beyond

One of the most prominent reactions of benzimidazole aldehydes is their condensation with primary amines to form Schiff bases (imines). This reaction is typically carried out in refluxing ethanol and serves as a simple yet powerful method for introducing molecular diversity.[1][2] These Schiff bases are not merely synthetic intermediates but often exhibit potent biological activities themselves, including antimicrobial and anticancer properties.[1][3][4]

Beyond simple Schiff base formation, the aldehyde group readily participates in Knoevenagel condensations with active methylene compounds.[5] This reaction, often catalyzed by a weak base, leads to the formation of α,β-unsaturated systems, which are valuable precursors for further synthetic manipulations and are themselves of interest for their biological properties.[6][7]

Wittig Reaction: Carbon-Carbon Bond Formation

The Wittig reaction provides a reliable method for converting the aldehyde group into an alkene.[8] This reaction involves the use of a phosphonium ylide (Wittig reagent) and is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high stereocontrol. This transformation is particularly useful for synthesizing benzimidazole derivatives with extended conjugation, which can be of interest for applications in materials science and as biological probes.

Oxidation and Reduction

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol. Oxidation can be achieved using various oxidizing agents, providing access to benzimidazole-2-carboxylic acid derivatives, which are important building blocks for the synthesis of amides and esters with potential therapeutic applications. Conversely, reduction of the aldehyde to the corresponding alcohol furnishes another key intermediate for further functionalization.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis and biological evaluation of benzimidazole aldehyde derivatives.

Table 1: Synthesis of Benzimidazole Schiff Base Derivatives

| Entry | Aldehyde Derivative | Amine | Solvent | Reaction Time (h) | Yield (%) | m.p. (°C) | Reference |

| 1 | Benzimidazole-2-carboxaldehyde | Aniline | Ethanol | 4 | 85 | 188-190 | [1] |

| 2 | Benzimidazole-2-carboxaldehyde | 4-Chloroaniline | Ethanol | 4 | 88 | 210-212 | [1] |

| 3 | Benzimidazole-2-carboxaldehyde | 4-Methoxyaniline | Ethanol | 4 | 90 | 195-197 | [1] |

| 4 | Benzimidazole-2-carboxaldehyde | 4-Nitroaniline | Ethanol | 4 | 82 | 230-232 | [1] |

Table 2: Knoevenagel Condensation of Benzimidazole-2-carboxaldehyde

| Entry | Active Methylene Compound | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

| 1 | Malononitrile | Piperidine | Ethanol, reflux | 2 h | 92 | [5] |

| 2 | Ethyl cyanoacetate | Piperidine | Ethanol, reflux | 3 h | 88 | [5] |

| 3 | Malononitrile | Urea | Microwave (180W) | 2 min | 95 | [5] |

Table 3: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Benzimidazole Schiff base (3c) | K. pneumoniae | 7.8 | [3] |

| Benzimidazole Schiff base (3d) | E. coli | 7.8 | [3] |

| Benzimidazole Schiff base (3e) | S. aureus | 15.6 | [3] |

| Benzimidazole Schiff base (3f) | K. pneumoniae | 7.8 | [3] |

| Bis-benzimidazole (11d) | S. aureus | 1.95 | [9] |

| Bis-benzimidazole (11d) | E. coli | 3.9 | [9] |

| Bis-benzimidazole (11d) | C. albicans | 0.98 | [9] |

Table 4: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Benzimidazole derivative (4c) | Leukemia (SR) | 0.23 | [10] |

| Benzimidazole derivative (4e) | Ovarian Cancer (OVCAR-3) | 0.33 | [10] |

| Benzimidazole derivative (4g) | Leukemia (K-562) | 0.28 | [10] |

| Benzimidazole-triazolothiadiazine (5e) | Breast Cancer (MCF-7) | 0.032 | [11] |

Experimental Protocols

General Procedure for the Synthesis of Benzimidazole Schiff Bases[1]

A mixture of benzimidazole-2-carboxaldehyde (1 mmol) and the appropriate primary amine (1 mmol) is refluxed in ethanol (20 mL) for 4 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure Schiff base.

General Procedure for Knoevenagel Condensation[6]

To a mixture of the aromatic aldehyde (2 mmol) and the active methylene compound (2 mmol), a catalytic amount of urea (10 mol %, 0.2 mmol) is added in a Pyrex glass beaker and mixed thoroughly. The mixture is then subjected to microwave irradiation at 180W for 1 to 5 minutes. After completion, the solid reaction mixture is washed with water to remove the catalyst and recrystallized from an ethyl acetate/n-hexane mixture to yield the pure product.

General Procedure for the Synthesis of 2-Substituted Benzimidazoles from Aldehydes[14][15]

An equimolar mixture of o-phenylenediamine (1 mmol) and a substituted aldehyde (1 mmol) is stirred in ethanol (10 mL). A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), is added to the mixture. The reaction mixture is then refluxed for 2-8 hours and monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Visualizing the Core Concepts

Signaling Pathway Inhibition

Benzimidazole derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]

References

- 1. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. banglajol.info [banglajol.info]

- 6. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Novel Benzimidazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[3][4][5][6][7] This technical guide provides an in-depth overview of the synthesis and characterization of novel benzimidazole compounds, tailored for professionals in drug discovery and development.

Core Synthetic Methodologies

The construction of the benzimidazole ring system is most commonly achieved through the condensation of an ortho-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[8] Modern advancements have introduced microwave and ultrasound-assisted methods to improve reaction efficiency.[8]

Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids

A foundational method for synthesizing 2-substituted benzimidazoles involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating.[8]

Experimental Protocol:

-

In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).

-

Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

-

Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.

-

Stir the mixture until a precipitate forms.

-

Collect the crude product by filtration, wash with cold water, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).[8]

Weidenhagen Reaction: Condensation with Aldehydes

The reaction of o-phenylenediamines with aldehydes is another prevalent method. This reaction typically requires an oxidative step to form the benzimidazole ring from an intermediate Schiff base.[8]

Experimental Protocol:

-

Dissolve o-phenylenediamine (1.0 equivalent) and an aromatic aldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of an oxidizing agent. A common system is sodium metabisulfite or the use of an acid like HCl with H2O2.[9]

-

Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring by TLC.

-

After the reaction is complete, neutralize the mixture if an acid was used.

-

The product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

-

Recrystallize the crude product to obtain the pure benzimidazole derivative.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields.

Experimental Protocol:

-

In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and any required catalyst or acid.[8]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).[8]

-

After irradiation, cool the vessel to room temperature.

-

Perform the work-up as described in the corresponding conventional synthesis protocol (neutralization, precipitation, filtration).[8]

-

Purify the product by recrystallization.[8]

Comparative Data of Synthetic Methods

| Compound | Reactants | Method | Catalyst/Conditions | Yield (%) | M.P. (°C) | Reference |

| 2-Phenyl-1H-benzo[d]imidazole | o-Phenylenediamine, Benzaldehyde | Conventional | NH4Cl, CHCl3, rt, 4h | 94 | - | [10] |

| 5-methoxy-1H-benzo[d]imidazole-2(3H)-thione | 4-methoxybenzene-1,2-diamine, CS2 | Conventional | KOH, Methanol, 70°C, 8h | 71 | 190-192 | [11] |

| 5-nitro-1H-benzo[d]imidazole-2(3H)-thione | 4-nitrobenzene-1,2-diamine, CS2 | Conventional | KOH, Methanol, 70°C, 8h | 71 | 209-210 | [11] |

| 1-benzyl-2-phenyl-1H-benzimidazole | o-phenylenediamine, benzaldehyde | Microwave | Er(OTf)3, water, 15 min | 72 | - | [12] |

Characterization of Novel Benzimidazole Compounds

The structural elucidation of newly synthesized benzimidazole derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Prepare the sample as a KBr pellet or a thin film.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands. Key absorptions for benzimidazoles include N-H stretching (around 3400-3200 cm⁻¹), C=N stretching (around 1620-1580 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Record the ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure. The N-H proton of the benzimidazole ring typically appears as a broad singlet at a downfield chemical shift (δ 12-13 ppm) in ¹H NMR. Aromatic protons will be observed in the range of δ 7-8 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI, EI).

-

Analyze the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. The fragmentation pattern can provide further structural information.

Visualization of Workflows and Pathways

Synthetic Workflow

Caption: A generalized workflow for the synthesis of benzimidazole derivatives.

Characterization Workflow

Caption: A typical workflow for the structural characterization of synthesized compounds.

Biological Activity and Signaling Pathways

Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms of action.[1][4] For instance, some derivatives act as microtubule destabilizing agents, similar to other anthelmintic benzimidazoles.[2][13] A notable anticancer mechanism for some benzimidazoles, such as fenbendazole, involves the inhibition of glycolysis and downregulation of glucose uptake in cancer cells.[13] This is often mediated through the p53 signaling pathway.

p53-Mediated Inhibition of Glucose Uptake by Benzimidazoles

Caption: A simplified signaling pathway of p53-mediated anticancer activity of certain benzimidazoles.

Conclusion

The benzimidazole scaffold continues to be a cornerstone in the development of new therapeutic agents. The synthetic methodologies are well-established and can be adapted for high-throughput synthesis through modern techniques. A thorough characterization using a combination of spectroscopic methods is essential for the unambiguous identification of novel derivatives. Understanding the underlying mechanism of action, such as the inhibition of key signaling pathways, is critical for the rational design of more potent and selective drug candidates. This guide provides a foundational framework for researchers and scientists engaged in the exciting field of benzimidazole chemistry and drug discovery.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole - Wikipedia [en.wikipedia.org]

- 3. isca.me [isca.me]

- 4. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologically Active Benzimidazole Derivatives | Bentham Science [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

An In-depth Technical Guide to the Formation of 1H-Benzimidazole-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of 1H-Benzimidazole-2-carboxaldehyde, a key building block in medicinal chemistry. The document details the core reaction mechanisms, provides structured quantitative data for comparative analysis of synthetic routes, and outlines detailed experimental protocols for key transformations. Visualizations of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds. The benzimidazole scaffold is a privileged structure in drug discovery, and the presence of a reactive aldehyde group at the 2-position allows for extensive functionalization and the construction of complex molecular architectures. This guide explores the principal mechanisms for the formation of this important molecule, focusing on three primary synthetic strategies:

-

Condensation of o-Phenylenediamine with a C2 Synthon: A direct approach involving the reaction of o-phenylenediamine with a two-carbon electrophile, typically glyoxylic acid or a derivative thereof.

-

Oxidation of 2-(Hydroxymethyl)-1H-benzimidazole: A two-step process involving the initial formation of the corresponding alcohol followed by its oxidation to the aldehyde.

-

Direct Formylation of the Benzimidazole Core: Introduction of the formyl group onto a pre-formed benzimidazole ring, for instance, via the Vilsmeier-Haack reaction.

Each of these routes offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency. This guide aims to provide the necessary technical details for researchers to select and implement the most suitable method for their specific needs.

Reaction Mechanisms and Pathways

Condensation of o-Phenylenediamine with Glyoxylic Acid

This is one of the most direct methods for the synthesis of this compound. The reaction proceeds through the formation of an initial adduct between o-phenylenediamine and glyoxylic acid, followed by intramolecular cyclization and dehydration. The likely intermediate is 1H-benzimidazole-2-carboxylic acid, which can then undergo decarboxylation to yield a 2-unsubstituted benzimidazole, or under certain conditions, the desired aldehyde may be formed. A plausible mechanistic pathway involves the following steps:

-

Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of glyoxylic acid.

-

Formation of a Carbinolamine: This initial attack forms a tetrahedral intermediate.

-

Dehydration and Imine Formation: The carbinolamine dehydrates to form a Schiff base intermediate.

-

Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative attacks the imine carbon, leading to the formation of a five-membered ring.

-

Aromatization: Subsequent dehydration and tautomerization lead to the formation of the aromatic benzimidazole ring, initially as 1H-benzimidazole-2-carboxylic acid.

-

Decarboxylation/Formation of Aldehyde: The fate of the carboxylic acid group is dependent on the reaction conditions. While decarboxylation is a common outcome for 2-carboxybenzimidazoles, specific conditions may favor the formation or isolation of the aldehyde.

Plausible reaction pathway for the formation of this compound from o-phenylenediamine and glyoxylic acid.

Oxidation of 2-(Hydroxymethyl)-1H-benzimidazole

This two-step approach first involves the synthesis of the alcohol precursor, 2-(hydroxymethyl)-1H-benzimidazole, followed by its oxidation.

Step 1: Formation of 2-(Hydroxymethyl)-1H-benzimidazole

The precursor alcohol is typically synthesized by the condensation of o-phenylenediamine with glycolic acid. The mechanism is analogous to the Phillips-Ladenburg reaction for benzimidazole synthesis.

Step 2: Oxidation to this compound

The oxidation of the 2-hydroxymethyl group to a carboxaldehyde is a critical step. Activated manganese dioxide (MnO₂) is a commonly used and effective reagent for the selective oxidation of benzylic and allylic alcohols.[1] The reaction is heterogeneous and proceeds on the surface of the MnO₂. The mechanism is believed to involve either a radical or an ionic pathway.

Workflow for the two-step synthesis of this compound.

Direct Formylation of 1H-Benzimidazole

The direct introduction of a formyl group at the C2 position of the benzimidazole ring is another potential synthetic route. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

The mechanism involves:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent).

-

Electrophilic Attack: The electron-rich benzimidazole ring attacks the Vilsmeier reagent. The C2 position is the most nucleophilic and is the typical site of electrophilic substitution.

-

Aromatization: Loss of a proton restores the aromaticity of the benzimidazole ring.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde.

Mechanism of the Vilsmeier-Haack formylation of 1H-Benzimidazole.

Quantitative Data Presentation

The following tables summarize quantitative data for the synthesis of benzimidazole derivatives, providing a comparative overview of different synthetic strategies. It is important to note that specific data for this compound is limited in the literature; therefore, data for analogous transformations are presented to provide a general indication of reaction efficiencies.

Table 1: Synthesis of Benzimidazole Derivatives via Condensation of o-Phenylenediamine and Aldehydes

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | NH₄Cl | CHCl₃ | Room Temp. | 4 | 94 | [4][5] |

| 4-Methylbenzaldehyde | NH₄Cl | CHCl₃ | Room Temp. | 4 | 88 | [5] |

| 4-Methoxybenzaldehyde | NH₄Cl | CHCl₃ | Room Temp. | 4 | 85 | [5] |

| Benzaldehyde | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | High Yield | [3] |

| Formaldehyde | p-TsOH | DMF | 80 | 2-3 | - | [6] |

Table 2: Synthesis of Benzimidazole Derivatives via Condensation of o-Phenylenediamine and Carboxylic Acids

| Carboxylic Acid | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetic Acid | p-TsOH | Toluene | Reflux | 2-3 | - | [6] |

| Glycolic Acid | - | DMF | 90-100 | - | High Yield | [7] |

| Various | HCl, Microwave | - | - | 1.5-4 min | 80-95 | [4] |

| Formic Acid | ZnO nanoparticles | - | 70 | - | 94 | [8] |

Table 3: Oxidation of Alcohols to Aldehydes using MnO₂

| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylic Alcohols | MnO₂ | Various | - | - | Good to Excellent | [1] |

| 2-(hydroxymethyl)naphtho[2,3-d]imidazole | MnO₂ | Chloroform | Reflux | 24 | 85 | - |

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzimidazoles from Aldehydes[7]

Materials:

-

o-Phenylenediamine (1 mmol)

-

Substituted Aldehyde (1 mmol)

-

Ammonium Chloride (NH₄Cl) (4 mmol)

-

Chloroform (CHCl₃) (5 mL)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 mL), add ammonium chloride (4 mmol).

-

Add the substituted aldehyde (1 mmol) to the mixture and stir at room temperature.

-

Continue stirring for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate (20 mL) and wash the organic layer with water (10 mL).

-

Separate the layers and dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole from Glycolic Acid[1]

Materials:

-

o-Phenylenediamine

-

Glycolic acid

-

Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Water

Procedure:

-

In a round-bottom flask, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide.

-

Add glycolic acid to the solution.

-

Reflux the mixture at 90-100°C, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and dilute with water.

-

Neutralize the residual acid by adding NaHCO₃ solution.

-

The product may precipitate upon neutralization and can be collected by filtration.

General Procedure for the Oxidation of 2-(Hydroxymethyl)-1H-benzimidazole to this compound

Materials:

-

2-(Hydroxymethyl)-1H-benzimidazole

-

Activated Manganese Dioxide (MnO₂) (approx. 10 equivalents)

-

Anhydrous solvent (e.g., chloroform, dichloromethane, or acetone)

Procedure for Activation of MnO₂[9]:

-

Place commercial MnO₂ (50 g) in a large Büchner funnel.

-

Slowly add 10% nitric acid (80 mL).

-

After the addition is complete, wash the MnO₂ cake with a large volume of water (2-3 L) until the filtrate is neutral.

-

Dry the activated MnO₂ at 105°C for 48 hours.

Oxidation Procedure:

-

To a solution of 2-(hydroxymethyl)-1H-benzimidazole in a suitable anhydrous solvent, add activated MnO₂ (approximately 10 equivalents).

-

Stir the suspension vigorously at room temperature or under reflux.

-

Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the substrate and the activity of the MnO₂.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

-

Wash the celite pad with the solvent used for the reaction.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Conclusion

The formation of this compound can be achieved through several synthetic routes, each with its own set of advantages and limitations. The condensation of o-phenylenediamine with a suitable C2 synthon like glyoxylic acid offers a direct approach, while the two-step synthesis involving the oxidation of 2-(hydroxymethyl)-1H-benzimidazole provides a reliable alternative. Direct formylation via the Vilsmeier-Haack reaction is also a plausible strategy. The choice of the optimal synthetic pathway will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. This guide provides the foundational knowledge, including mechanistic insights, comparative data, and detailed protocols, to aid researchers in making informed decisions for the efficient synthesis of this valuable chemical intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 7. banglajol.info [banglajol.info]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide on the Solubility and Stability of 1H-Benzimidazole-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Benzimidazole-2-carboxaldehyde (CAS No: 3314-30-5), a key building block in medicinal chemistry. Due to a notable absence of extensive, publicly available experimental data for this specific compound, this document focuses on providing a robust framework for its physicochemical characterization. It includes predicted solubility data, detailed experimental protocols for determining solubility in various solvents, and comprehensive methodologies for assessing its stability under stress conditions as per international guidelines. This guide is intended to empower researchers and drug development professionals to generate reliable and consistent data, facilitating the advancement of research and development involving this compound.

Introduction

This compound is a heterocyclic aromatic compound featuring a benzimidazole core functionalized with a carboxaldehyde group at the 2-position. The benzimidazole scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with a wide array of biological activities. The aldehyde functionality serves as a versatile synthetic handle for the elaboration into more complex molecules, making it a valuable starting material in the synthesis of potential new chemical entities.

A thorough understanding of the solubility and stability of this compound is paramount for its effective use in drug design, synthesis, and formulation. Solubility directly impacts reaction kinetics, purification, and bioavailability, while stability is critical for ensuring the integrity and shelf-life of both the active substance and any resulting products. This guide provides the necessary theoretical background and practical methodologies to investigate these crucial parameters.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | PubChem[1] |

| Molecular Weight | 146.15 g/mol | PubChem[1] |

| Appearance | Light yellow powder | Chem-Impex[2] |

| Melting Point | 224 °C | ECHEMI[3] |

| Predicted Water Solubility | 1242.87 mg/L | Chemchart[4] |

Solubility Profile

To facilitate direct comparison and data recording, the following table is provided for researchers to populate with their experimental findings.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Shake-flask | |

| Methanol | 25 | Shake-flask | |

| Ethanol | 25 | Shake-flask | |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-flask | |

| Acetone | 25 | Shake-flask | |

| Acetonitrile | 25 | Shake-flask | |

| Dichloromethane | 25 | Shake-flask |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. A 48-hour period is recommended to confirm equilibrium.

-

Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated HPLC method. Analyze the diluted sample by HPLC to determine the concentration of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in mg/mL.

Stability Profile

The chemical stability of this compound is a critical parameter. Benzimidazole derivatives can be susceptible to degradation, particularly photodegradation when in solution[5]. The aldehyde group may also be susceptible to oxidation. A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Table 2: Forced Degradation Study Summary for this compound

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradants (RT) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | ||

| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | ||

| Oxidation | 3% H₂O₂ | 12 h | Room Temp | ||

| Thermal | Dry Heat | 48 h | 80 °C | ||

| Photolytic | ICH Q1B Option 2 | >1.2 million lux hours & >200 W h/m² | 25 °C |

Experimental Protocol: Chemical Stability Assessment (Forced Degradation)

This protocol outlines a forced degradation study to assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to reveal potential degradation products.

Objective: To evaluate the stability of the compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

HPLC grade water and acetonitrile/methanol

-

Stability-indicating HPLC method (see Section 7)

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for up to 24 hours.

-

Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

-

If no degradation is observed, repeat with 1 M HCl.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60°C for up to 8 hours.

-

Withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

-

If no degradation is observed, repeat with 1 M NaOH.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for up to 12 hours.

-

Withdraw aliquots and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Expose a known amount of the solid compound to dry heat at 80°C in an oven for 48 hours.

-

Prepare a solution from the stressed solid and analyze by HPLC.

-

Simultaneously, expose a solution of the compound to the same conditions.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m²)[6][7][8].

-

A control sample should be kept in the dark under the same temperature conditions.

-

Prepare solutions of both the exposed and control samples for HPLC analysis.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control (unstressed) sample to determine the percentage of degradation and to identify any degradation products.

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the intact compound from its degradation products, process impurities, and excipients.

Objective: To develop an HPLC method capable of quantifying the decrease of the active substance and detecting the formation of degradation products.

Initial Conditions (Recommendation):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan) and a second, lower-energy wavelength. A photodiode array (PDA) detector is highly recommended.

-

Injection Volume: 10 µL

Method Development & Validation:

-

Specificity: Inject solutions of the compound, placebo (if applicable), and stressed samples. The method must demonstrate that the peak for this compound is free from any co-eluting peaks. Peak purity analysis using a PDA detector is essential.

-

Linearity: Establish a calibration curve with at least five concentrations. The correlation coefficient (r²) should be >0.999.

-

Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision, expressed as %RSD) at multiple concentration levels.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) to ensure the method remains reliable under normal use.

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is limited, the detailed protocols provided herein offer a clear path for researchers to generate high-quality, reproducible data. The successful characterization of these fundamental physicochemical properties is an indispensable step in the journey of transforming a promising chemical entity into a viable candidate for further development. The structured tables and workflows are designed to aid in systematic data collection and analysis, ultimately contributing to a more comprehensive understanding of this versatile synthetic building block.

References

- 1. This compound | C8H6N2O | CID 76826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. 1H-benzimidazole-2-carbaldehyde (3314-30-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Schiff Bases Derived from 1H-Benzimidazole-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Schiff bases, characterized by the azomethine (-C=N-) group, are another critical class of compounds known for their broad range of biological activities, including antimicrobial, anticancer, and antiviral properties.[3] The synthesis of hybrid molecules incorporating both the benzimidazole ring and the Schiff base functionality has been a significant focus of drug discovery efforts, aiming to develop novel therapeutic agents with enhanced potency and selectivity.